molecular formula C19H19N3O5 B1240077 2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No. B1240077
M. Wt: 369.4 g/mol
InChI Key: SBCWZYDVFQSFID-PHNSAVJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-[3-(3-nitrophenyl)prop-2-enylideneamino]acetamide is a dimethoxybenzene.

Scientific Research Applications

Nonlinear Optical Properties

A study explored the nonlinear optical properties of various hydrazones, including compounds similar in structure to 2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide. These compounds showed potential for optical device applications, such as optical limiters and switches, due to their effective optical power limiting behavior (Naseema et al., 2010).

Crystal Structure Analysis

Another study synthesized and analyzed the crystal structure of a compound structurally related to the subject chemical. This work provided insights into the crystal and molecular structure, which can be crucial for understanding the physical and chemical properties of such compounds (Prabhuswamy et al., 2016).

Quantum Chemical Investigation

A detailed quantum chemical investigation was conducted on a compound similar to 2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide. This study focused on its electro-optical and charge-transport properties, which are essential for understanding its potential as a material in electronic and photonic applications (Irfan et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Compounds similar to the subject chemical have been studied for their biological activities. One such study reported promising anti-inflammatory and antimicrobial activities, indicating potential pharmaceutical applications (Keche et al., 2012).

Antiprotozoal Activity

A series of hydrazone derivatives, structurally related to the subject compound, were tested for their antiprotozoal activity. This research contributes to the exploration of new therapeutic agents for diseases caused by protozoal infections (Carvalho et al., 2014).

properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H19N3O5/c1-26-17-9-8-15(12-18(17)27-2)13-19(23)21-20-10-4-6-14-5-3-7-16(11-14)22(24)25/h3-12H,13H2,1-2H3,(H,21,23)/b6-4+,20-10+

InChI Key

SBCWZYDVFQSFID-PHNSAVJNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC

SMILES

COC1=C(C=C(C=C1)CC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

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